N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)cyclobutanecarboxamide
Description
N-(2-(3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)cyclobutanecarboxamide is a synthetic small molecule featuring a pyrazole core substituted with a pyridin-2-yl group at position 1, methyl groups at positions 3 and 5, and an ethyl linker connecting the pyrazole to a cyclobutane carboxamide moiety.
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-12-15(9-11-19-17(22)14-6-5-7-14)13(2)21(20-12)16-8-3-4-10-18-16/h3-4,8,10,14H,5-7,9,11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBRIJFTRPIYMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)C3CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)cyclobutanecarboxamide typically involves multi-step organic reactions. One common approach is the condensation of 3,5-dimethyl-1H-pyrazole with 2-bromopyridine under basic conditions to form the pyrazole-pyridine intermediate. This intermediate is then reacted with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)cyclobutanecarboxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The pyrazole and pyridine moieties can bind to metal ions or proteins, modulating their activity. This binding can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a broader class of pyrazole derivatives, which are often modified to optimize pharmacological properties. Below is a detailed comparison with key structural analogs from literature and patents:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent Effects on Physicochemical Properties
- Carboxamide vs.
- Heterocyclic Modifications : Replacement of cyclobutane with cyclopentane () increases ring size, likely enhancing lipophilicity (logP +0.5–1.0) and altering metabolic stability . Thiophene substitution () introduces sulfur-based electronics, which may influence redox properties or receptor interactions.
Bioactivity Profiles
- Antimicrobial Activity : Thiadiazole derivatives () with nitrophenyl groups exhibit antimicrobial effects against E. coli and C. albicans, suggesting that pyrazole-based scaffolds with electron-withdrawing groups (e.g., nitro) enhance microbial targeting . The target compound lacks such groups, but its pyridinyl moiety could offer analogous π-stacking interactions.
- The target compound’s cyclobutane may confer selectivity for sterically constrained binding pockets .
Structural Rigidity and Drug-Likeness
- The cyclobutane in the target compound imposes greater conformational restriction compared to cyclopentane () or flexible ethyl linkers (). This rigidity may improve binding affinity but reduce synthetic accessibility .
- Molecular weight (<400 g/mol) and moderate logP (~3.0) align with Lipinski’s rules, suggesting favorable oral bioavailability compared to bulkier analogs (e.g., : 506 g/mol) .
Biological Activity
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)cyclobutanecarboxamide is a compound of significant interest in medicinal chemistry due to its structural features that suggest potential biological activity. The pyrazole moiety is known for its diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article aims to explore the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by the following molecular structure:
- Molecular Formula : C16H18N6OS
- Molecular Weight : 342.4 g/mol
The structure includes a cyclobutanecarboxamide linked to a 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole moiety, which may contribute to its biological activities.
The mechanism of action for this compound likely involves interaction with specific molecular targets. Pyrazole derivatives are known to function as enzyme inhibitors or receptor modulators. The presence of the pyridine ring enhances the compound's ability to interact with biological targets through hydrogen bonding and π-stacking interactions.
Biological Activity
Recent studies indicate that pyrazole derivatives exhibit a broad spectrum of biological activities. Here are some notable findings related to the compound:
- Anti-inflammatory Activity : Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. For instance, celecoxib, a well-known COX-2 inhibitor, shares structural similarities with pyrazole compounds .
- Anticancer Potential : Research has demonstrated that pyrazole compounds can induce apoptosis in cancer cells by targeting various signaling pathways. Specific studies have highlighted the ability of similar compounds to inhibit tumor growth in vitro and in vivo models .
- Antimicrobial Properties : Some pyrazole derivatives have exhibited antimicrobial activity against various pathogens, suggesting potential applications in treating infections .
Case Studies
Several studies have focused on the biological activities of pyrazole derivatives similar to this compound. Below are some summarized findings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
